An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride: Properties, Synthesis, and Applications
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[1] Its rigid, bicyclic framework serves as a versatile template for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. THIQ-based compounds have been developed as antitumor, antibacterial, antiviral, and anti-inflammatory agents, among others.[1]
This guide focuses on a particularly valuable derivative: 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride (CAS: 175871-42-8). The presence of a primary aromatic amine at the 6-position provides a crucial chemical handle for synthetic elaboration, making this compound a strategic building block for creating diverse chemical libraries aimed at drug discovery. Its hydrochloride salt form enhances stability and improves handling properties, rendering it suitable for laboratory use. This document provides a comprehensive overview of its fundamental properties, a detailed examination of its synthesis, and an exploration of its applications for researchers and drug development professionals.
Section 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's basic properties is foundational to its application in research and development. The key identifiers and physicochemical characteristics of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride are summarized below.
Chemical Identity and Nomenclature
| Parameter | Value | Source(s) |
| CAS Number | 175871-42-8 | [2] |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride | |
| Molecular Formula | C₉H₁₃ClN₂ | [2] |
| Molecular Weight | 184.67 g/mol | [2] |
| Canonical SMILES | C1NCC2=CC(=C(C=C2C1)N) | |
| InChI Key | OVCSYUPAHMVXJP-UHFFFAOYSA-N |
Physical and Chemical Properties
| Property | Value | Notes & Rationale | Source(s) |
| Physical Form | Solid / Powder | Expected for a hydrochloride salt of a small organic molecule. | |
| Melting Point | 208 °C (for the related 2-amino isomer) | A precise melting point for the 6-amino hydrochloride is not widely reported in primary literature. The value for the 2-amino isomer (CAS 79492-26-5) is provided as a close estimate. Salts of similar THIQ derivatives often exhibit high melting points (>250 °C). | |
| Boiling Point | 344.7 °C at 760 mmHg (Predicted for free base) | This value is a prediction for the neutral parent compound, not the hydrochloride salt, which would decompose at high temperatures. | [2] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | The hydrochloride salt form significantly increases aqueous solubility compared to the free base, a common strategy in drug development to improve bioavailability and ease of formulation. | |
| pKa (Predicted) | ~4.5 (Aromatic Amine), ~9.5 (Aliphatic Amine) | Experimental pKa values are not readily available. These are estimates based on aniline (pKa ≈ 4.6) and typical secondary aliphatic amines (pKa ≈ 9.0-10.0). The aliphatic nitrogen is significantly more basic than the aromatic nitrogen. |
Section 2: Synthesis and Manufacturing Strategy
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-amine is most reliably achieved through a multi-step process that leverages established, high-yield reactions. Direct amination of the THIQ core is challenging and often results in poor yields and regioselectivity. A more robust and controllable strategy involves the introduction of a nitro group, which acts as a precursor to the amine, followed by a clean reduction.
Rationale for the Synthetic Route
The chosen synthetic pathway involves two key transformations:
-
Nitration of the Tetrahydroisoquinoline Core: Aromatic nitration is a well-understood and efficient electrophilic aromatic substitution reaction. The tetrahydro-alicyclic portion of the THIQ molecule contains an activating secondary amine. To control the reaction and achieve regioselectivity, this amine is typically protected as an amide (e.g., N-acetyl or N-trifluoroacetyl) before nitration. The amide group is still activating but directs the incoming nitro group primarily to the para-position (C6), which is sterically accessible and electronically favored. This approach provides a high degree of control over the isomer that is formed.[3]
-
Reduction of the Nitro Group: The nitro group is readily and cleanly reduced to a primary amine using various methods. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean work-up (the only byproduct is water), and scalability.[4] Catalysts such as palladium on carbon (Pd/C) are highly effective for this transformation.
This two-step sequence is superior to other potential routes because it avoids harsh conditions, utilizes readily available reagents, and provides excellent control over the final product's structure.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical transformations for nitration of protected anilines and subsequent catalytic hydrogenation of nitroarenes.[3][4][5]
Step 2A: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
-
Protection: To a solution of 1,2,3,4-tetrahydroisoquinoline (1 eq.) in a suitable solvent like dichloromethane at 0 °C, add acetic anhydride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis confirms the consumption of the starting material.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline.
-
Nitration: Cool concentrated sulfuric acid to 0 °C in a flask equipped with a dropping funnel. Slowly add the N-acetyl-1,2,3,4-tetrahydroisoquinoline from the previous step. Maintain the temperature at 0-5 °C while adding a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise.
-
Reaction Monitoring & Quenching: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid, N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
Step 2B: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride
-
Reduction: In a hydrogenation vessel, dissolve the N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (1 eq.) in a solvent such as ethanol or methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi). Stir the mixture vigorously at room temperature for 4-8 hours or until hydrogen uptake ceases.
-
Filtration: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Deprotection and Salt Formation: To the combined filtrate, add concentrated hydrochloric acid (excess, ~3-5 eq.). Heat the mixture to reflux for 2-4 hours to hydrolyze the acetyl group.
-
Isolation and Purification: Cool the solution to room temperature, then further to 0-5 °C to induce crystallization of the hydrochloride salt. Collect the solid product by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum to yield 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride.
Section 3: Chemical Reactivity and Handling
The utility of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride as a building block stems from its distinct reactive sites.
Caption: Primary reactive centers of the 6-amino-THIQ free base.
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Aliphatic Secondary Amine (N2): This is the more basic and nucleophilic of the two nitrogen atoms. It readily undergoes reactions typical of secondary amines, such as N-alkylation, N-acylation, and reductive amination. This site is crucial for introducing substituents that modulate the pharmacokinetic properties or interact with specific receptor sub-pockets.
-
Aromatic Primary Amine (N6): This aniline-like amine is less basic due to the delocalization of its lone pair into the aromatic ring. It is a key site for diversification. It can be acylated to form amides, converted to sulfonamides, or used in reactions like the Sandmeyer reaction to introduce a wide variety of other functional groups (e.g., halogens, cyano, hydroxyl).
-
Aromatic Ring: The benzene ring is activated by the two amine groups, making it susceptible to further electrophilic aromatic substitution (e.g., halogenation) at the positions ortho and para to the activating groups, if desired.
Storage and Stability
The hydrochloride salt is a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. As a hydrochloride salt of an amine, it is hygroscopic and should be handled in a controlled environment when possible.
Safety and Handling
Based on available safety data for this and similar compounds, 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Work should be conducted in a well-ventilated fume hood.
Section 4: Applications in Research and Drug Development
The primary value of this compound is its role as a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications.
A Scaffold for CNS-Active Agents
The THIQ framework is a well-established pharmacophore for targeting the central nervous system (CNS). Its rigid structure often mimics the conformation of endogenous neurotransmitters. The 6-amino group, in particular, has been exploited in the development of potent and selective antagonists for orexin receptors. Orexin antagonists are a class of drugs used to treat insomnia, and the 6-position of the THIQ scaffold has been identified as a key region for modulating receptor affinity and selectivity.[6]
Caption: Drug discovery workflow utilizing the 6-amino-THIQ scaffold.
Use in Fragment-Based and Combinatorial Chemistry
The relatively low molecular weight and dual functionality of 6-amino-THIQ make it an ideal starting point for both fragment-based drug discovery (FBDD) and combinatorial chemistry. The N2 and N6 positions can be functionalized independently or in concert to rapidly generate a large library of analogues. This allows for a systematic exploration of the structure-activity relationship (SAR) around the THIQ core, accelerating the identification of lead compounds.
Section 5: Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and stability of any chemical compound used in research.
Chromatographic Analysis (HPLC)
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for assessing the purity of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride. A representative method is detailed below, based on protocols for similar aromatic amines.[5][7]
Protocol: Purity Assessment by RP-HPLC
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Vydac C18, 4.6 x 250 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine analytes. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution ensures that the polar starting material and any non-polar impurities are eluted efficiently. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | The aromatic ring provides strong UV absorbance at these wavelengths. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Sample Prep | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL. | Ensures solubility and compatibility with the mobile phase. |
Spectroscopic Characterization (NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure. The expected spectrum for the free base would show characteristic signals for the aromatic and aliphatic protons. In the hydrochloride salt, protonation of the nitrogens will cause downfield shifts, particularly for protons adjacent to the nitrogen atoms, and potential peak broadening.
Expected ¹H NMR Signals (in D₂O or DMSO-d₆):
-
Aromatic Protons (Ar-H): Signals typically between δ 6.5-7.5 ppm. The substitution pattern will result in a characteristic set of doublets and doublets of doublets.
-
Benzylic Protons (-CH₂-Ar): A singlet or multiplet around δ 4.0 ppm.
-
Aliphatic Protons (-CH₂-CH₂-N): Two multiplets, typically between δ 2.8-3.5 ppm.
-
Amine Protons (-NH, -NH₂): Broad signals that may exchange with solvent; their chemical shift is highly dependent on solvent and concentration.
Conclusion
1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is a foundational building block for medicinal chemistry and drug discovery. Its strategic placement of two distinct amine functionalities on a privileged CNS scaffold provides chemists with a powerful tool for creating novel molecular entities. A robust understanding of its physicochemical properties, a reliable synthesis strategy via a nitro-intermediate, and appropriate analytical methods for quality control are essential for its effective use. As research into complex biological targets continues, the demand for versatile and well-characterized scaffolds like 6-amino-THIQ will undoubtedly grow, solidifying its importance in the development of next-generation therapeutics.
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